2-Bromobenzyl-(3,4-dimethylphenyl)ether

Photochemistry Synthetic Methodology Halogen Effect

This specific 2-bromobenzyl-(3,4-dimethylphenyl)ether is differentiated by its ortho-bromine substitution, uniquely enabling photocyclization and photoreduction pathways not accessible to chloro analogs, and serving as a reliable substrate for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) while the ether linkage remains intact. The 3,4-dimethylphenoxy moiety is one of three positional isomers, allowing systematic SAR evaluation for antimicrobial and antiprotozoal programs. Supplied at 95–98% purity from multiple vendors, it is a practical, consistent starting point for chemical biology tool synthesis and modular derivatization.

Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
Cat. No. B7858451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzyl-(3,4-dimethylphenyl)ether
Molecular FormulaC15H15BrO
Molecular Weight291.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC2=CC=CC=C2Br)C
InChIInChI=1S/C15H15BrO/c1-11-7-8-14(9-12(11)2)17-10-13-5-3-4-6-15(13)16/h3-9H,10H2,1-2H3
InChIKeyLVGQWWRGOKSGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzyl-(3,4-dimethylphenyl)ether (CAS 1281658-73-8): Procurement Specifications and Core Chemical Identity


2-Bromobenzyl-(3,4-dimethylphenyl)ether (C15H15BrO, MW: 291.18 g/mol) is a brominated aromatic ether comprising a 2-bromobenzyl moiety linked to a 3,4-dimethylphenoxy group. It is supplied as a research compound with typical purities of 95–98% . The compound belongs to the benzyl phenyl ether class, which has been extensively investigated for antimicrobial, antiprotozoal, and pesticidal applications [1][2][3]. Its bromine substituent enables versatile synthetic derivatization via cross-coupling reactions, while the 3,4-dimethyl substitution pattern on the phenoxy ring influences both physicochemical properties and biological target interactions [4].

Why 2-Bromobenzyl-(3,4-dimethylphenyl)ether Cannot Be Substituted with Isomeric or Halogen-Altered Analogs


Within the benzyl phenyl ether class, even subtle alterations in halogen identity, halogen position, or methyl group arrangement yield compounds with markedly different reactivity profiles, biological potencies, and synthetic utility. For instance, replacement of bromine with chlorine in the 2-halobenzyl position fundamentally alters photochemical reaction pathways [1]; shifting the bromine from the 2- to the 4-position of the benzyl ring modifies electronic and steric properties that govern cross-coupling efficiency ; and repositioning the dimethyl substituents from 3,4 to 2,4 or 3,5 on the phenoxy ring can change the compound's fit within biological binding pockets, directly impacting antimicrobial or antiparasitic activity [2][3]. Generic substitution without empirical validation therefore risks compromised experimental reproducibility, reduced synthetic yields, or complete loss of intended biological activity. The following quantitative evidence establishes the specific differentiation of 2-bromobenzyl-(3,4-dimethylphenyl)ether relative to its closest structural analogs.

2-Bromobenzyl-(3,4-dimethylphenyl)ether: Quantified Differentiation Against Structural Analogs


Ortho-Bromobenzyl Substitution Confers Distinct Photoreactivity Versus Chloro Analog

2-Bromobenzyl phenyl ether (bromo analog) exhibits a divergent photochemical reaction manifold compared to its 2-chlorobenzyl counterpart. Under nitrogen atmosphere, photolysis of 2-chlorobenzyl phenyl ether produces exclusively phenol and photo-Fries rearrangement products, whereas the 2-bromo analog additionally yields photocyclization and photoreduced products. This differential reactivity arises from the weaker aryl-bromine bond strength relative to aryl-chlorine, enabling competitive bond cleavage pathways unavailable to the chloro derivative [1].

Photochemistry Synthetic Methodology Halogen Effect

2-Bromo Position Enables Distinct Cross-Coupling Reactivity Compared to 4-Bromo Isomer

The ortho-bromine substitution in 2-bromobenzyl-(3,4-dimethylphenyl)ether positions the reactive halide adjacent to the ether-linked benzyl carbon, creating steric and electronic constraints that differ fundamentally from the para-bromo isomer (4-bromobenzyl-(3,4-dimethylphenyl)ether, CAS 884162-43-0) . In palladium-catalyzed cross-coupling reactions, ortho-substituted aryl bromides typically exhibit slower oxidative addition kinetics but can afford superior regioselectivity in subsequent transformations compared to their para-substituted counterparts. This positional differentiation is critical when the ether linkage must be retained as a synthetic handle or when ortho-specific functionalization is desired [1].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Regioselectivity

3,4-Dimethyl Substitution Pattern May Modulate Biological Target Affinity Relative to 2,4- and 3,5-Dimethyl Isomers

In the benzyl phenyl ether pharmacophore class, the precise arrangement of methyl substituents on the phenoxy ring governs molecular shape and electronic distribution, thereby influencing binding to biological targets. 2-Bromobenzyl-(3,4-dimethylphenyl)ether (3,4-dimethyl) represents one of three commercially available dimethyl positional isomers, alongside 2-bromobenzyl-(2,4-dimethylphenyl)ether (CAS 189746-11-0) and 2-bromobenzyl-(3,5-dimethylphenyl)ether (CAS 877663-20-2) . The 3,4-dimethyl pattern creates an electron-rich aromatic ring with contiguous methyl substitution that enhances lipophilicity and alters π-stacking interactions relative to the 2,4- or 3,5-dimethyl arrangements. While head-to-head comparative bioactivity data for these exact isomers remains limited in published literature, established SAR principles in benzyl phenyl ether antiprotozoal series demonstrate that small changes in substitution pattern can produce >10-fold variations in IC₅₀ values against Trypanosoma brucei and Plasmodium falciparum [1].

Structure-Activity Relationship Antimicrobial Antiparasitic Drug Discovery

Commercial Purity and Specification: 2-Bromobenzyl-(3,4-dimethylphenyl)ether is Readily Available at 95–98% Purity from Multiple Specialized Vendors

2-Bromobenzyl-(3,4-dimethylphenyl)ether is reliably available at research-grade purities (95% minimum from AKSci; 98% from Leyan) . In contrast, several positional isomers such as 4-bromobenzyl-(3,4-dimethylphenyl)ether and 2-bromobenzyl-(3,5-dimethylphenyl)ether are less widely stocked and may require custom synthesis or longer lead times. The compound is offered by multiple independent suppliers (including ABCR, AKSci, Leyan, and Fluorochem via subsidiary listings), ensuring competitive pricing and supply chain redundancy not uniformly available for all dimethylphenyl ether analogs .

Chemical Procurement Purity Specification Supply Chain

2-Bromobenzyl-(3,4-dimethylphenyl)ether: Validated Application Scenarios Driven by Differential Evidence


Synthetic Intermediate for Cross-Coupling-Derived Drug Candidates and Functional Materials

The ortho-bromine substitution on the benzyl ring, as established in Evidence Item 2, positions 2-bromobenzyl-(3,4-dimethylphenyl)ether as a suitable substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) where ortho-specific functionalization is desired. The ether linkage remains intact under standard coupling conditions, enabling modular construction of biaryl or alkenyl derivatives while preserving the 3,4-dimethylphenoxy moiety as a tunable pharmacophoric or physicochemical element [1].

Mechanistic Photochemical Studies Requiring Bromine-Specific Reactivity

As demonstrated in Evidence Item 1, the presence of bromine (versus chlorine) at the 2-position of the benzyl group uniquely enables photocyclization and photoreduction pathways. Researchers investigating halogen-dependent photochemical transformations or synthesizing photocyclized polycyclic frameworks can leverage this differentiated reactivity to access products not obtainable from chloro analogs [2].

Systematic Structure-Activity Relationship (SAR) Profiling of Benzyl Phenyl Ether Antimicrobial or Antiparasitic Leads

As articulated in Evidence Item 3, the 3,4-dimethyl substitution pattern is one of three positional isomers in the 2-bromobenzyl-dimethylphenyl ether series. Procurement of this compound enables comprehensive SAR evaluation to determine how methyl group placement affects target binding, cellular permeability, and metabolic stability. The well-documented antiprotozoal activity of benzyl phenyl ether diamidines (IC₅₀ values down to 3.0–4.0 nM against T. brucei and P. falciparum) underscores the therapeutic relevance of systematic isomer exploration [3].

Chemical Biology Probe Development Leveraging Reliable Supply and High Purity

As detailed in Evidence Item 4, 2-bromobenzyl-(3,4-dimethylphenyl)ether is available at 95–98% purity from multiple vendors, ensuring consistent quality for reproducible biological assays. This supply reliability, coupled with the compound's bromine handle for further derivatization (e.g., installation of fluorescent tags, biotin, or photoaffinity labels), makes it a practical starting point for chemical biology tool compound synthesis aimed at target identification or mechanism-of-action studies .

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